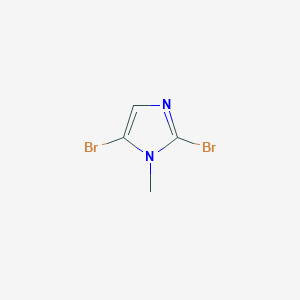

2,5-Dibromo-1-methyl-1h-imidazole

描述

Contextualizing Halogenated Imidazoles in Contemporary Chemical Research

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into imidazole (B134444) scaffolds represents a powerful tool in modern drug design. This process, known as halogenation, can profoundly alter a molecule's physicochemical properties, influencing its reactivity, and, crucially, its biological activity.

The imidazole nucleus is a cornerstone of medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. nih.govresearchgate.net Its two nitrogen atoms can participate in hydrogen bonding, enhancing the solubility and bioavailability of drug molecules. nih.gov Furthermore, the imidazole ring is considered an isostere of other important heterocycles like pyrazole (B372694) and triazole, allowing chemists to fine-tune molecular properties while maintaining essential binding interactions. nih.gov The versatility of the imidazole core allows for the synthesis of a vast library of derivatives with diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govresearchgate.net

The introduction of halogens into a lead compound is a well-established strategy to enhance its therapeutic potential. researchgate.net Halogenation can impact a molecule's size, shape, and electronic distribution, which in turn affects its ability to bind to biological targets. researchgate.net For instance, the electronegativity and size of the halogen atom can influence membrane permeability and oral absorption. nih.gov Moreover, halogens can participate in "halogen bonding," a specific type of non-covalent interaction that can contribute to the stability of a drug-target complex. namiki-s.co.jp This strategic modification can lead to significant improvements in a drug's potency and pharmacokinetic profile. taylorandfrancis.com

Uniqueness of 2,5-Dibromo-1-methyl-1H-imidazole's Substitution Pattern

Within the broad class of halogenated imidazoles, this compound emerges as a compound with a distinct and synthetically valuable substitution pattern. The placement of two bromine atoms at the 2 and 5 positions of the imidazole ring, coupled with a methyl group at the 1-position, confers specific chemical properties that are of great interest to researchers.

The presence of two bromine atoms on the imidazole ring of this compound significantly influences its electronic nature and reactivity. uni.lu These electron-withdrawing bromine atoms make the imidazole ring more susceptible to certain types of chemical reactions, providing a versatile platform for further functionalization. This unique reactivity profile allows chemists to use this compound as a key building block in the synthesis of more complex molecules.

The specific arrangement of bromine atoms on the imidazole ring is crucial in determining the compound's properties and subsequent reactivity. For instance, 2,4-Dibromo-1-methyl-1H-imidazole and 4,5-Dibromo-1-methyl-1H-imidazole, while structurally similar, exhibit different chemical behaviors. researchgate.netbldpharm.com The distinct substitution pattern of this compound offers unique synthetic advantages, such as regioselective reactions where one bromine atom can be selectively replaced while the other remains, allowing for the controlled construction of complex molecular architectures. researchgate.net This level of control is often more challenging to achieve with other isomeric dibrominated imidazoles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 53857-59-3 | C4H4Br2N2 | 239.90 | 76-82 |

| 2,4-Dibromo-1-methyl-1H-imidazole | 53857-60-6 | C4H4Br2N2 | 239.90 | N/A |

| 4,5-Dibromo-1-methyl-1H-imidazole | N/A | C4H4Br2N2 | 239.90 | N/A |

Scope and Research Focus of this compound Studies

Current research involving this compound is primarily centered on its application as a versatile intermediate in organic synthesis. Its unique substitution pattern makes it a valuable starting material for the creation of more elaborate imidazole-based compounds with potential applications in medicinal chemistry and materials science. Studies often focus on exploring its reactivity in various cross-coupling reactions and other transformations to generate novel molecular scaffolds for biological screening. The compound serves as a critical tool for researchers aiming to develop new drugs and functional materials by providing a reliable and adaptable chemical building block.

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCRXJDDBGDCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378407 | |

| Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-59-3 | |

| Record name | 2,5-Dibromo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53857-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic Characterization Techniques and Computational Studies for 2,5 Dibromo 1 Methyl 1h Imidazole

Advanced Spectroscopic Methods for Structural Elucidation

Modern analytical chemistry employs a suite of spectroscopic techniques to characterize novel and known compounds. For 2,5-Dibromo-1-methyl-1H-imidazole, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and X-ray Crystallography are indispensable for confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. In the context of this compound, ¹H and ¹³C NMR are used to confirm its structural integrity and to monitor its conversion in chemical reactions. For instance, ¹H NMR has been utilized to determine the yield of products in reactions where this compound serves as a starting material. kobe-u.ac.jp Similarly, quantitative ¹³C NMR is a valuable tool for analyzing reaction mixtures containing related imidazole (B134444) structures. kobe-u.ac.jp

While specific, detailed spectra for the isolated compound are not widely published, the expected NMR data can be predicted based on its structure.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | A single peak | Singlet (s) | The lone proton at the C4 position of the imidazole ring. |

| ¹H | A single peak | Singlet (s) | The three equivalent protons of the N-methyl group. |

This table represents expected values based on general principles of NMR spectroscopy for this structure. Specific experimental values require dedicated analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming its molecular formula, C₄H₄Br₂N₂. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed in synthetic procedures involving this compound to track reaction progress and verify the mass of the products. google.com

Computational tools can predict the mass-to-charge ratio (m/z) for the molecule and its various ionized adducts, which is crucial for interpreting experimental mass spectra.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 238.88139 | 124.7 |

| [M+Na]⁺ | 260.86333 | 138.3 |

| [M-H]⁻ | 236.86683 | 130.4 |

| [M+NH₄]⁺ | 255.90793 | 145.8 |

| [M+K]⁺ | 276.83727 | 123.9 |

| [M]+ | 237.87356 | 159.3 |

| [M]- | 237.87466 | 159.3 |

Data sourced from computational predictions. lookchem.com

Expected Vibrational Modes for this compound

| Technique | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| IR & Raman | C-H stretching (aromatic) | 3100 - 3000 |

| IR & Raman | C-H stretching (aliphatic, N-CH₃) | 3000 - 2850 |

| IR & Raman | C=N and C=C ring stretching | 1600 - 1400 |

| IR & Raman | C-N stretching | 1350 - 1000 |

| IR & Raman | C-Br stretching | 700 - 500 |

This table indicates general regions for expected functional group vibrations.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and intermolecular interactions. While the crystal structures of various products derived from this compound have been successfully identified using this method, the specific crystallographic data for the parent compound itself is not documented in the surveyed literature. kobe-u.ac.jp Such an analysis would provide unequivocal proof of its structure, revealing the planarity of the imidazole ring and the orientation of the substituents.

Computational Chemistry and Theoretical Investigations

Alongside experimental techniques, computational chemistry provides deep insights into the molecular properties and reactivity of compounds like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules. For related heterocyclic systems, DFT calculations have been successfully used to study molecular geometry and nonplanarity. lookchem.com For this compound, DFT could be employed to calculate its optimized molecular structure, electrostatic potential surface, and orbital energies (HOMO/LUMO). This theoretical data helps in predicting the molecule's reactivity, stability, and spectroscopic characteristics, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Properties

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis focuses on the distribution of electrons within the molecule, providing insights into its reactivity and stability. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the molecule's capacity to donate an electron, while the LUMO indicates its ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com

For instance, in a study of a different substituted imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting significant stability and a low degree of polarization. irjweb.com The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions.

Table 1: Illustrative Calculated Geometric and Electronic Parameters for a Heterocyclic Compound (Note: Data below is representative of computational studies on related heterocyclic molecules and not specific to this compound)

| Parameter | Theoretical Value | Significance |

| Bond Lengths (Å) | C=N: ~1.30, C-Br: ~1.88, N-CH₃: ~1.47 | Defines the precise spatial arrangement and connectivity of atoms. |

| **Bond Angles (°) ** | C-N-C: ~108°, Br-C-C: ~125° | Determines the molecule's overall shape and steric properties. |

| HOMO Energy | -6.2967 eV | Indicates the energy of the outermost electron orbital; relates to ionization potential. irjweb.com |

| LUMO Energy | -1.8096 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron affinity. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Reflects chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar imidazole derivatives with known antimicrobial or antifungal activities. ijpsonline.com

The process involves calculating a wide range of molecular descriptors for each compound, which are numerical values representing different aspects of their physicochemical properties (e.g., electronic, thermodynamic, steric, and hydrophobic). Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. ijpsonline.comespublisher.com

Studies on N-alkyl imidazole analogues have shown that properties like hydrophobicity (represented by descriptors like π), electronic properties (dipole moment), and steric parameters (Molar Refractivity, MR) are crucial for their antibacterial activity. ijpsonline.com For bromo-substituted aromatic compounds, electronic parameters like total energy (Te) and topological indices have also been found to be significant. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

Table 3: Key Molecular Descriptors in QSAR Studies of Imidazole Derivatives

| Descriptor Class | Example Descriptor | Property Represented | Potential Impact on Activity |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. | Can influence interactions with polar residues in a biological target. ijpsonline.com |

| Steric/Size | Molar Refractivity (MR) | Molecular volume and polarizability. | Suggests that less bulky substituents may be favorable for fitting into a binding site. ijpsonline.com |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophobicity of the molecule. | Affects membrane permeability and hydrophobic interactions with the target. researchgate.net |

| Topological | Wiener Index (W) | Molecular branching and compactness. | Relates molecular shape to activity. nih.gov |

| Quantum | Total Energy (Te) | Stability of the molecule. | Can correlate with the overall reactivity and binding potential. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to the active site of a larger molecule, typically a protein or enzyme (receptor). arabjchem.org This technique is instrumental in drug discovery for elucidating potential mechanisms of action and predicting binding affinity. scilit.com

For imidazole derivatives, which are known for their antimicrobial and antifungal properties, common protein targets for docking studies include lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis, and bacterial enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). arabjchem.orgnih.gov

The docking process involves placing the ligand in the binding site of the target protein and evaluating numerous possible conformations. A scoring function is then used to estimate the binding energy (or docking score) for each conformation, with lower (more negative) values indicating a more favorable interaction. nih.gov The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net Although no specific docking studies for this compound were found, studies on other bromo- and methyl-substituted imidazoles show that these groups can significantly influence binding affinity and activity. mdpi.com

Table 4: Representative Molecular Docking Results for Imidazole Derivatives Against an Antimicrobial Target (Note: Data is illustrative, based on studies of various imidazole derivatives against protein targets like CYP51 or GlcN-6-P synthase, and not specific to this compound)

| Compound (Illustrative) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

| Imidazole Derivative A | CYP51 | -9.43 | TYR132, PHE234, Heme Iron | Hydrogen Bond, Hydrophobic, Coordination |

| Imidazole Derivative B | CYP51 | -8.75 | CYS449, MET508 | Hydrophobic, π-Sulfur |

| Imidazole Derivative C | GlcN-6-P | -7.2 | THR352, LYS603 | Hydrogen Bond researchgate.net |

| Imidazole Derivative D | GlcN-6-P | -6.8 | SER347 | Hydrogen Bond researchgate.net |

Iv. Research Applications of 2,5 Dibromo 1 Methyl 1h Imidazole and Its Derivatives

Medicinal Chemistry Applications

In the realm of drug discovery and development, the imidazole (B134444) scaffold is a privileged structure due to its presence in numerous endogenous molecules like the amino acid histidine and its ability to engage in various biological interactions. researchgate.net The compound 2,5-dibromo-1-methyl-1H-imidazole serves as a key starting material for creating new therapeutic agents by allowing for regioselective functionalization, leading to the synthesis of compounds with potential applications in treating a range of diseases. lookchem.com

The utility of this compound as a foundational scaffold lies in its capacity to undergo sequential and selective chemical modifications. The differential reactivity of the bromine atoms can be exploited to build complex molecular architectures, making it an important intermediate in the synthesis of pharmaceutical compounds. libretexts.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to replace the bromine atoms with various aryl or heteroaryl groups, generating large libraries of novel compounds. lookchem.commdpi.comgoogle.com

The development of novel therapeutic agents frequently relies on the use of versatile chemical intermediates like this compound. Its structure is a key component in the synthesis of inhibitors for critical biological targets, such as kinases, which are implicated in numerous diseases.

A notable application is in the synthesis of inhibitors for NF-κB-inducing kinase (NIK), a serine/threonine kinase that plays a significant role in the immune system. researchgate.net Dysregulation of the NIK signaling pathway is linked to various pathologies, including autoimmune disorders, inflammatory conditions, and certain types of cancer. researchgate.net In a patented synthetic route, this compound is used in a Suzuki coupling reaction as a core building block to create advanced intermediates for these potent NIK inhibitors. researchgate.net This highlights the compound's direct role in the generation of new potential treatments for B-cell malignancies and inflammatory diseases. researchgate.net

| Intermediate Compound | Reaction Type | Reactant | Catalyst System | Application of Product |

| This compound | Suzuki Coupling | Arylboronic acid | Pd(dtbpf)Cl2 / K3PO4 | Synthesis of NIK Inhibitors |

The imidazole nucleus is a well-established pharmacophore in a multitude of antimicrobial drugs. researchgate.net Derivatives of imidazole are known to exhibit a broad spectrum of activity against bacteria, fungi, and viruses. lookchem.com The synthesis of novel antimicrobial agents often involves the modification of halogenated imidazole precursors to create libraries of compounds for biological screening.

While specific examples detailing the direct use of this compound for a marketed antimicrobial drug are not prevalent in the literature, its close analogue, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, has been effectively used to generate libraries of 2,4-disubstituted 5-nitroimidazoles. lookchem.com These libraries have been screened for antiparasitic and antibacterial activities, demonstrating the principle that di-bromo methylimidazoles are excellent platforms for developing new anti-infective agents. lookchem.com The resulting compounds have shown activity against both Gram-positive and Gram-negative bacteria. lookchem.com Studies on other imidazole derivatives have shown efficacy against various strains, including Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Class | Target Organisms | Mechanism of Action (Proposed) |

|---|---|---|

| Nitroimidazole Derivatives | Gram-positive & Gram-negative bacteria | Not specified in snippet |

| Indolyl-benzo[d]imidazole Derivatives | M. smegmatis, C. albicans | Not specified in snippet |

Building Block for Pharmaceutical Compounds

Development of Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

Efficacy Against Antibiotic-Resistant Strains

The rise of antibiotic-resistant pathogens presents a major challenge to global health. Research into new chemical scaffolds that can overcome resistance mechanisms is critical. Imidazole-based compounds are actively being investigated for this purpose. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to be effective at inhibiting biofilm formation, a key virulence factor in many chronic and resistant infections. nih.gov The development of such compounds often relies on versatile building blocks, and the functionalization of di-bromo imidazoles provides a pathway to novel structures that can be tested against these challenging pathogens.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. mdpi.com Derivatives of this compound are integral to Structure-Activity Relationship (SAR) studies, which systematically modify a molecule's structure to understand its effect on biological activity and to optimize it for therapeutic use.

Research into the natural marine alkaloids, known as pyrrole-imidazole alkaloids (PIAs), provides a significant context for the importance of the dibromo-imidazole core. rsc.org Many of these alkaloids, such as oroidin (B1234803), exhibit a broad range of biological activities. rsc.org The synthesis of oroidin analogues has been a key strategy in exploring these activities. For instance, the creation of "reverse amides" of the oroidin core has been pursued to develop new agents that can inhibit the formation of bacterial biofilms, a crucial strategy for combating multi-drug-resistant pathogens. digitellinc.com

SAR studies on imidazole derivatives have revealed key insights:

Anticancer Agents : In the development of 2-phenylbenzimidazole (B57529) derivatives as potential anticancer agents, modifications to the core structure were shown to significantly influence their effectiveness against various human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). researchgate.net The introduction of different substituents allowed researchers to identify compounds with potent multi-cancer inhibitory effects. researchgate.net

Antiviral Activity : Studies on imidazole-coumarin conjugates demonstrated that structural modifications are crucial for antiviral potency. mdpi.com The potency and selectivity against Hepatitis C virus were substantially increased by ensuring the imidazole nucleus had a hydrogen atom at the N(1) position and by adding substituents like Cl, F, Br, or Me to the coumarin (B35378) moiety. mdpi.com This highlights how subtle changes to the periphery of the imidazole core can dramatically alter molecular recognition by biological targets. mdpi.com

Antibacterial Agents : The imidazole scaffold is central to the development of new antibacterial drugs. A close analogue, 2,5-Dibromo-4-nitro-1H-imidazole, is a key intermediate in the synthesis of Delamanid, a bactericidal drug used to treat multidrug-resistant tuberculosis. The electron-withdrawing effects of the bromine and nitro substituents create a highly electrophilic imidazole ring, which is crucial for its mechanism of action. The development of new dihydropyrimidinone derivatives, which possess a related heterocyclic core, has also been pursued to find new drugs that lack cross-resistance with current antibiotic treatments. nih.gov

These examples underscore the utility of the substituted imidazole framework in generating molecular diversity for drug screening. By using precursors like this compound, chemists can perform reactions such as Sonogashira and Suzuki-Miyaura cross-couplings to create large libraries of novel compounds for biological evaluation. researchgate.net

Materials Science Applications

The imidazole moiety is not only important in biology but also in materials science, where its unique properties are harnessed to create advanced functional materials.

Imidazole derivatives are incorporated into polymer matrices to create materials with enhanced characteristics. A notable application is the development of antimicrobial polymer blends. For example, an ionic liquid based on a 1-hexadecyl-3-methylimidazolium cation has been blended with polymers like plasticized polyvinyl chloride (PVC) and styrene-ethylene-butylene-styrene (SEBS). mdpi.com These blends result in films with significant antibacterial activity against both Escherichia coli and Staphylococcus epidermidis. mdpi.com The imidazole-based ionic liquid acts as a functional additive, conferring valuable antimicrobial properties to the otherwise inert polymer, making such materials promising for applications where hygiene is critical. mdpi.com

The imidazole ring system, particularly when functionalized with reactive groups like bromine atoms, can be used to create specialty polymers. The bromine atoms on this compound can serve as reactive handles for post-polymerization modification, allowing for the grafting of other molecules or the creation of cross-linked networks. While the direct polymerization of this compound into a homopolymer is not widely reported, its derivatives are used to synthesize polymers with specific functionalities. The ability to undergo cross-coupling reactions means that imidazole units can be incorporated into polymer backbones or side chains to introduce specific electronic, optical, or catalytic properties. researchgate.net

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. rsc.orgresearchgate.net This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. nih.gov Imidazole derivatives have emerged as a significant class of AIE-active molecules, or "AIEgens". nih.govrsc.org

Studies on various imidazole-based dyes show that they are typically soluble in organic solvents like THF but insoluble in water. nih.gov In mixtures of THF and water, as the proportion of water increases, the molecules begin to aggregate, leading to a dramatic increase in fluorescence intensity. nih.govrsc.org For example, a series of novel imidazole derivatives showed strong photoluminescence emission maxima between 435 and 453 nm upon aggregation. nih.gov This AIE behavior makes these materials highly promising for applications such as chemical sensors, biomedical probes, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

| Compound Type | Solvent System | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Imidazole Derivatives (4a-d) | THF/H₂O | Maximal fluorescence observed at specific solvent ratios, indicating aggregate formation enhances emission. Emission maxima between 435-453 nm. | pH sensing, selective detection of sulfuric acid. | nih.gov |

| Donor-π-Acceptor Dyes (2a-2d) | Dioxane/H₂O | Emission intensity increased up to 5-fold in 90% water compared to pure dioxane. | Optoelectronics, mechanofluorochromic materials. | rsc.org |

| Cinnamic-Imidazole Derivatives (4a-c) | Methanol/H₂O | Showed higher emission intensity in the solid state (powder) than in dilute solution, a hallmark of AIE. | Fluorescent probes, protein labeling. | nih.gov |

| 2-Aminophenylboronic Acid Dimer | Solid State | Highly emissive in the solid state due to ordered molecular packing that restricts intramolecular motion without quenching. | Molecular recognition, chemo/bio-sensing. | rsc.org |

Catalytic Applications and Reagent in Organic Synthesis

Beyond its role as a core for functional molecules, this compound and its relatives are important reagents in the field of organic synthesis.

The dibrominated imidazole scaffold is a critical building block for the total synthesis of complex natural products, particularly the pyrrole-imidazole alkaloids isolated from marine sponges. rsc.orgrsc.org The synthesis of the parent alkaloid, oroidin, and its derivatives often involves the construction of a substituted 2-aminoimidazole ring, which is then further functionalized. rsc.orgnih.gov The bromine atoms are not merely passive substituents; they are key reactive sites that enable the construction of more complex, polycyclic architectures through oxidative cyclization and other transformations. nih.gov

Furthermore, di-substituted imidazoles like this compound are versatile reagents for creating molecular libraries via modern cross-coupling chemistry. researchgate.net The differential reactivity of the bromine atoms can potentially be exploited for regioselective reactions. For instance, microwave-assisted one-pot Suzuki-Miyaura or Sonogashira reactions on related dibromo-nitro-imidazoles have been developed to efficiently synthesize a wide range of 2,4-disubstituted nitroimidazoles, which show promise as antiparasitic and antibacterial agents. researchgate.net This demonstrates the compound's role as a platform for rapidly generating diverse and complex molecules for further study.

Use in Palladium-Catalyzed Reactions

This compound and its structural isomers are valuable substrates in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C2 and C5 (or C4) positions allows for selective and sequential functionalization, making it possible to synthesize a wide array of substituted imidazoles. These reactions are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for building complex molecular architectures. researchgate.netresearchgate.net

Prominent palladium-catalyzed reactions utilizing dibromo-imidazoles include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. cabidigitallibrary.orgmendeley.com These methods benefit from mild reaction conditions and tolerance for a broad range of functional groups. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the imidazole halide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. rsc.orgnih.gov Research on related dibromo-nitroimidazoles has shown that regioselective or double Suzuki-Miyaura reactions can be achieved, allowing for the synthesis of 2,4-disubstituted imidazoles by reacting with various (hetero)arylboronic acids. cabidigitallibrary.org The choice of catalyst, ligands, and reaction conditions can influence which bromine is substituted, enabling controlled synthesis of mono- or diarylated products. cabidigitallibrary.orgcaliforniaagriculture.org For instance, novel palladium-imidazole catalytic systems have been developed that show high activity for Suzuki cross-coupling. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with the haloimidazole to form an alkynyl-substituted imidazole. nih.govnih.gov The Sonogashira reaction is a powerful tool for increasing molecular rigidity and conjugation. nih.gov One-pot tandem reactions, combining Sonogashira and Suzuki-Miyaura couplings, have been developed for related dibromoimidazoles, allowing for the efficient creation of diverse 2,4-disubstituted derivatives. cabidigitallibrary.org These reactions can proceed under mild, copper-free conditions, which is advantageous in biological and pharmaceutical contexts. nih.gov

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an amine with an aryl halide. nih.govnih.gov While less documented specifically for this compound, general methods for the palladium-catalyzed amination of unprotected bromoimidazoles have been established. mendeley.com These protocols allow for the coupling of bromoimidazoles with a variety of aliphatic, aromatic, and heteroaromatic amines, providing access to aminoimidazole structures that are otherwise difficult to prepare. mendeley.comgoogle.com The development of specialized ligands, such as tBuBrettPhos, has been crucial for the success of these transformations on five-membered heterocyclic bromides. mendeley.com

The table below summarizes the application of palladium-catalyzed reactions on dibromo-imidazole derivatives based on available research.

| Reaction Type | Coupling Partner | Key Features & Findings | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (Hetero)arylboronic acids | Allows for regioselective mono- or diarylation. Efficient for creating 2,4-disubstituted imidazoles. | cabidigitallibrary.org |

| Sonogashira Coupling | Terminal alkynes | Used in one-pot tandem reactions with Suzuki coupling to produce diverse derivatives. | cabidigitallibrary.org |

| Buchwald-Hartwig Amination | Aliphatic, aromatic, and heteroaromatic amines | General methods developed for bromoimidazoles provide access to 2- and 4-aminoimidazoles. Requires specialized ligands. | mendeley.com |

Agrochemical Applications

The imidazole ring is a significant structural motif in agrochemicals, found in a range of commercial fungicides, herbicides, and insecticides. cabidigitallibrary.orgnih.gov Its derivatives are valued for their biological activity and are often used as key building blocks in the synthesis of new crop protection agents. researchgate.netcabidigitallibrary.org

Substituted imidazoles are important precursors in the development of new agrochemicals. cabidigitallibrary.org The imidazole scaffold is a known pharmacophore that can be functionalized to create molecules with specific biological activities, including herbicidal and fungicidal properties. researchgate.net For example, certain substituted imidazoles function as herbicides by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox). mendeley.com The synthesis of these active compounds often relies on the availability of versatile intermediates that can be readily modified.

While the broader class of imidazole derivatives is crucial for agrochemical synthesis, specific documentation detailing this compound as a direct intermediate in the development of commercial pesticides is not prominent in the reviewed literature. However, its structure as a di-halogenated heterocycle makes it a logical candidate for synthetic elaboration into more complex, biologically active molecules for the agricultural sector. The palladium-catalyzed reactions discussed previously (Section 4.3.2) represent the primary pathways through which such intermediates would be transformed into final agrochemical products.

The imidazole core is associated with a wide spectrum of biological activities relevant to pest control and crop protection. cabidigitallibrary.org Imidazole-based compounds have demonstrated efficacy against various agricultural challenges.

Fungicidal Activity: Imidazole derivatives are among the most utilized classes of antifungal agents in both medicine and agriculture. researchgate.netnih.gov They are known to be effective against a wide range of fungi, including those that cause leaf spots and powdery mildews. nih.gov The mode of action for some imidazole fungicides involves the inhibition of ergosterol (B1671047) biosynthesis, which is essential for fungal cell membrane integrity. Research on novel imidazole derivatives continues to yield compounds with broad-spectrum antifungal activity. nih.gov

Insecticidal Activity: Various substituted imidazoles have been investigated and patented for their insecticidal properties against agricultural and animal health pests. nih.gov For instance, patents describe α-substituted 2-benzyl imidazoles for controlling arthropods, including ticks. Other research has focused on imidazopyridine derivatives that show high efficacy against pests like aphids and planthoppers by acting on nicotinic acetylcholine (B1216132) receptors. nih.gov The simple compound imidazole itself has even been explored as a low-toxicity pesticide. nih.gov

Although the imidazole family is clearly significant in crop protection, specific studies evaluating the direct insecticidal or fungicidal efficacy of this compound on agricultural pests were not identified in the surveyed research. Its primary role in this context remains that of a potential synthetic precursor to more complex, active derivatives.

常见问题

Q. What are the standard synthetic routes for 2,5-dibromo-1-methyl-1H-imidazole?

The compound is synthesized via bromination of 1-methylimidazole using bromine (Br₂) in organic solvents like acetic acid or chloroform. Reaction conditions are typically maintained at room temperature or slightly elevated temperatures to ensure complete di-bromination at the 2- and 5-positions of the imidazole ring. Yield optimization requires precise stoichiometric control of bromine and inert atmospheric conditions .

Q. How can researchers characterize the purity and structure of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and molecular symmetry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (239.90 g/mol) and isotopic patterns from bromine.

- Elemental Analysis : To validate empirical formula (C₄H₄Br₂N₂). Cross-referencing with CAS Registry data (53857-59-3) ensures consistency with published standards .

Q. What methodologies are used to assess the compound’s toxicity in biological systems?

Toxicity profiling involves in vitro cell viability assays using human dermal fibroblast cells (HFF-1). Studies report >80% cell viability at concentrations up to 5000 µg/mL, indicating low cytotoxicity. Dose-response curves and mitochondrial activity assays (e.g., MTT) are recommended for comprehensive safety evaluation .

Q. How does the reactivity of this compound compare to non-brominated imidazoles?

The bromine atoms enhance electrophilic substitution reactivity, enabling selective functionalization at the 4-position. Nucleophilic substitutions (e.g., with amines or thiols) proceed under milder conditions compared to non-halogenated analogs. Kinetic studies in polar aprotic solvents (e.g., DMF) are advised to monitor reaction progress .

Advanced Research Questions

Q. How can researchers achieve regioselective bromination of 1-methylimidazole to minimize byproducts?

Regioselectivity is controlled by:

- Solvent polarity : Bromine in acetic acid favors di-bromination due to increased electrophilicity.

- Temperature modulation : Elevated temperatures (40–50°C) reduce competing side reactions.

- Catalytic additives : Lewis acids like FeBr₃ can direct bromine to specific positions. Post-reaction HPLC analysis is critical to quantify purity .

Q. What strategies enable palladium-mediated cross-coupling reactions without cleaving C–Br bonds?

Ligand-free Pd/Ag systems in acetonitrile or DMSO enable dehydrogenative alkynylation at the 2-position while preserving C–Br bonds. For example, coupling with terminal alkynes (e.g., phenylacetylene) achieves 68–75% yields under inert conditions. Monitoring via TLC and GC-MS ensures no Sonogashira byproduct formation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement (riding hydrogen model) provides precise bond angles and torsional parameters. For 2,5-dibromo derivatives, weak intermolecular interactions (C–H⋯Br) stabilize crystal packing. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How should researchers address contradictions in synthetic yield data across studies?

Contradictions often arise from:

- Reagent purity : Trace moisture in solvents or bromine degrades yields.

- Analytical thresholds : NMR detection limits (≥95% purity) vs. HPLC quantification.

- Scale effects : Batch vs. continuous-flow reactors impact efficiency. Iterative statistical analysis (e.g., ANOVA) and protocol standardization are recommended to resolve discrepancies .

Methodological Notes

- Spectroscopic Calibration : Always reference internal standards (e.g., TMS for NMR) and validate against PubChem data (CID 53857-59-3) .

- Crystallography Workflow : Use SHELXPRO for data integration and Olex2 for visualization. Hydrogen bonding networks should be mapped with Mercury software .

- Toxicity Assays : Include positive controls (e.g., cisplatin) and replicate experiments (n ≥ 3) to ensure statistical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。